molecular formula C14H11ClN2O B8200407 (R)-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8200407
M. Wt: 258.70 g/mol
InChI Key: ZANXXUZGSBWBCJ-ZDUSSCGKSA-N
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Description

®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a chloropyridinyl group and a phenyl group attached to a dihydrooxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the reaction of 5-chloropyridine-2-carboxylic acid with phenylacetonitrile under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a cyclization process to form the dihydrooxazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the dihydrooxazole ring to a more saturated form.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted oxazoles, reduced dihydrooxazoles, and derivatives with modified pyridinyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of a chloropyridinyl group and a phenyl group attached to a dihydrooxazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(4R)-2-(5-chloropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANXXUZGSBWBCJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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